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Compound of Interest

Compound Name: (-)-Cyclopenin

Cat. No.: B1669418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and biosynthetic pathway of (-)-cyclopenin, a benzodiazepine alkaloid produced by fungi of

the Penicillium genus, notably Penicillium cyclopium. This document is intended to serve as a

resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data
Precise, experimentally-derived spectroscopic data for (-)-cyclopenin is sparsely available in

consolidated public databases. The following tables summarize the available mass

spectrometry data and provide expected ranges for NMR and IR spectroscopy based on the

known chemical structure.

Table 1: Mass Spectrometry (MS) Data for (-)-Cyclopenin
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Parameter Value Source

Molecular Formula C₁₇H₁₄N₂O₃ --INVALID-LINK--

Molecular Weight 294.30 g/mol --INVALID-LINK--

LC-MS-MS (Negative Ion

Mode)

Precursor m/z 293.0932 ([M-H]⁻) --INVALID-LINK--

Fragmentation (m/z)
250.0874, 236.0719,

222.0925, 159.0565
--INVALID-LINK--

MS-MS (Positive Ion Mode)

Precursor m/z 295.1077 ([M+H]⁺) --INVALID-LINK--

Fragmentation (m/z) 264, 236, 177 --INVALID-LINK--

Table 2: Nuclear Magnetic Resonance (NMR) Data for (-)-
Cyclopenin
Note: Specific experimental data for ¹H and ¹³C NMR were not available in the searched

literature. The following are predicted chemical shift ranges based on the structure.

¹H NMR (Proton NMR)

Predicted Proton
Environment

Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic Protons (Benzene

Ring)
7.0 - 8.0 Multiplets

Aromatic Protons

(Benzodiazepine Ring)
6.5 - 7.5 Multiplets

Methine Proton (Oxirane Ring) ~4.0 - 4.5 Singlet or Doublet

N-Methyl Protons ~3.0 - 3.5 Singlet
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¹³C NMR (Carbon-13 NMR)

Predicted Carbon Environment Expected Chemical Shift (δ, ppm)

Carbonyl Carbons (Amide) 160 - 175

Aromatic Carbons 110 - 150

Spiro Carbon 70 - 85

Oxirane Carbons 50 - 65

N-Methyl Carbon 30 - 40

Table 3: Infrared (IR) Spectroscopy Data for (-)-
Cyclopenin
Note: Specific experimental IR data was not available. The table lists expected absorption

bands for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Amide) 3200 - 3400

C=O Stretch (Amide) 1650 - 1700

C=C Stretch (Aromatic) 1450 - 1600

C-N Stretch 1200 - 1350

C-O Stretch (Oxirane) 800 - 950, 1250

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of natural products like

(-)-cyclopenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A few milligrams of purified (-)-cyclopenin are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR

experiments such as COSY, HSQC, and HMBC are often employed for complete structure

elucidation.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of purified (-)-cyclopenin is prepared in a suitable

solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer,

such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography

(LC) system.

Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules

like (-)-cyclopenin, and can be run in both positive and negative ion modes.

Data Acquisition: A full scan MS spectrum is acquired to determine the molecular weight.

Tandem MS (MS/MS) experiments are then performed to induce fragmentation and obtain

structural information.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be

prepared.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected

and automatically subtracted from the sample spectrum.
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Biosynthesis of (-)-Cyclopenin
(-)-Cyclopenin is a member of the cyclopeptin-viridicatin group of alkaloids. Its biosynthesis in

Penicillium cyclopium involves a non-ribosomal peptide synthetase (NRPS) system. The

pathway begins with the condensation of anthranilic acid and L-phenylalanine.

Biosynthetic Pathway of (-)-Cyclopenin
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Caption: Biosynthetic pathway of (-)-cyclopenin from its precursors.

The initial step in the biosynthesis is the formation of cyclopeptine from anthranilic acid and L-

phenylalanine, a reaction catalyzed by cyclopeptine synthetase.[1] Cyclopeptine then

undergoes dehydrogenation to yield dehydrocyclopeptine, which is subsequently epoxidized to

form (-)-cyclopenin. The methyl group on the nitrogen atom is derived from S-adenosyl

methionine (SAM).[2]

Experimental Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of (-)-cyclopenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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